5-(4-Dimethylaminobenzylidene)rhodanine is an organic compound with the molecular formula and a molar mass of approximately 264.4 g/mol. It is recognized for its distinctive structure, which features a rhodanine core substituted with a dimethylaminobenzylidene group. This compound is primarily utilized in analytical chemistry as a reagent for detecting specific metal ions, including silver, gold, mercury, palladium, and platinum .
DABR's mechanism of action for silver detection relies on the formation of a colored complex. The interaction between the electron-rich sites on DABR (particularly the sulfur and nitrogen atoms) and the silver ion leads to complexation. This complexation alters the electronic structure of DABR, resulting in the observed red color [].
While specific biological activities of 5-(4-Dimethylaminobenzylidene)rhodanine are not extensively documented, similar compounds in the rhodanine family have shown potential pharmacological properties, including antibacterial and anti-inflammatory effects. The biological implications of this compound may warrant further investigation to explore its potential therapeutic applications .
The synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine typically involves the condensation reaction between rhodanine and p-dimethylaminobenzaldehyde. The general procedure includes:
The uniqueness of 5-(4-Dimethylaminobenzylidene)rhodanine lies in its specific substitution pattern, which enhances its selectivity and sensitivity towards certain metal ions compared to other similar compounds .
Interaction studies involving 5-(4-Dimethylaminobenzylidene)rhodanine focus on its ability to form complexes with metal ions. These interactions are significant for understanding its application in analytical chemistry, particularly in developing selective reagents for specific metal ions. The formation of these complexes often results in distinct color changes, which can be quantitatively measured using spectrophotometry .
Several compounds share structural similarities with 5-(4-Dimethylaminobenzylidene)rhodanine, including:
Compound Name | Structural Features |
The development of 5-(4-Dimethylaminobenzylidene)rhodanine is intrinsically linked to the broader discovery of rhodanine chemistry, which dates back to the late 19th century. Rhodanine itself was first discovered in 1877 by Marceli Nencki, who synthesized it from ammonium rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in aqueous solution. Nencki originally termed the compound "Rhodaninsaure" in reference to its synthesis pathway involving rhodanide precursors. The systematic exploration of rhodanine derivatives expanded significantly throughout the 20th century, driven by their promising pharmacological properties and analytical applications.The specific derivative 5-(4-Dimethylaminobenzylidene)rhodanine emerged as researchers began exploring the condensation reactions of rhodanine with various aromatic aldehydes. This particular compound gained prominence in analytical chemistry applications, particularly for its exceptional selectivity toward silver ions. The compound's utility in autoradiographic applications was established through research demonstrating its effectiveness in quantitating silver grains eluted from biological autoradiograms. The methodological developments surrounding this compound have been documented since the 1980s, when it was first employed as a colorimetric assay reagent for silver quantification in biological materials. Systematic Nomenclature and Structural Taxonomy5-(4-Dimethylaminobenzylidene)rhodanine possesses multiple systematic names reflecting its structural complexity and varied applications. The compound is officially designated as 5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one according to IUPAC nomenclature. Alternative nomenclature includes 5-(4-Dimethylaminobenzylidene)-2-thioxo-4-thiazolidinone and 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-. The compound is also recognized under various commercial and research designations, including p-Dimethylaminobenzalrhodanine and NSC 5042. The structural framework consists of a rhodanine core (2-thioxo-4-thiazolidinone) with a 4-dimethylaminobenzylidene substituent at position 5. The molecular structure exhibits an E-configuration around the exocyclic double bond, as confirmed by nuclear magnetic resonance spectroscopy showing the olefinic proton signal at δ ≈ 7.64 ppm. This geometric configuration is crucial for the compound's biological activity and metal-binding properties. The compound possesses a molecular weight of 264.37 g/mol and maintains the CAS registry number 536-17-4. Position Within Rhodanine Derivative ClassificationRhodanine derivatives constitute a significant class of heterocyclic compounds characterized by the presence of a thiazolidine core with specific functional group modifications. 5-(4-Dimethylaminobenzylidene)rhodanine belongs to the 5-arylidene rhodanine subfamily, where aromatic substituents are introduced at position 5 through condensation reactions with appropriate aldehydes. This classification distinguishes it from other rhodanine variants such as 3-substituted rhodanines or 2,4-dithioxo derivatives. The compound shares structural similarities with thiazolidinediones, another important class of heterocycles, but differs significantly in its sulfur substitution pattern. While thiazolidinediones contain oxygen atoms at positions 2 and 4, rhodanine maintains a sulfur atom at position 2 and oxygen at position 4. This structural difference profoundly influences the compound's reactivity, metal-binding properties, and biological activities. The dimethylamino substitution on the benzylidene moiety further enhances electron density, contributing to the compound's distinctive spectroscopic properties and analytical applications. Condensation Reaction MechanismsThe synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine primarily involves condensation reactions between rhodanine and 4-dimethylaminobenzaldehyde [2]. The fundamental mechanism underlying this transformation is the Knoevenagel condensation, which represents a modified aldol condensation involving nucleophilic addition between an aldehyde and an active methylene compound in the presence of a basic catalyst [16]. The active methylene group in rhodanine exhibits enhanced reactivity due to the electron-withdrawing effects of the five-membered cyclic structure containing both carbonyl and thiocarbonyl functionalities [15]. The reaction proceeds through initial deprotonation of the rhodanine methylene group by the basic catalyst, generating a nucleophilic enolate intermediate . This enolate subsequently attacks the electrophilic carbonyl carbon of 4-dimethylaminobenzaldehyde, forming a carbon-carbon bond [18]. The resulting aldol intermediate undergoes spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated product with the characteristic exocyclic double bond [19]. Schiff Base Formation PathwaysThe formation of 5-(4-Dimethylaminobenzylidene)rhodanine involves initial Schiff base formation between the active methylene compound and the aldehyde component [3]. The mechanism commences with nucleophilic attack of the deprotonated rhodanine methylene carbon on the carbonyl carbon of 4-dimethylaminobenzaldehyde [20]. This generates an unstable carbinolamine intermediate that subsequently undergoes dehydration to form the characteristic carbon-nitrogen double bond [3]. The Schiff base formation pathway is facilitated by the presence of basic catalysts that promote deprotonation of the methylene group while simultaneously activating the aldehyde component through hydrogen bonding interactions [18]. The electron-donating dimethylamino substituent on the benzaldehyde component influences the electronic properties of the resulting Schiff base, stabilizing the conjugated system through resonance effects [20]. Research findings indicate that the Schiff base intermediate can undergo tautomerization, with the equilibrium favoring the enamine form when electron-donating substituents are present on the aromatic aldehyde [16]. This tautomeric equilibrium significantly impacts the reaction kinetics and the stability of the final condensation product [19]. Solvent-Mediated Cyclization TechniquesSolvent selection plays a critical role in determining the efficiency and selectivity of the cyclization process for 5-(4-Dimethylaminobenzylidene)rhodanine synthesis [2]. Aqueous media have demonstrated particular effectiveness for this transformation, with water functioning both as a reaction medium and as a promoter of the cyclization step [19]. The unique properties of water, including its high dielectric constant and hydrogen bonding capability, facilitate the formation of organized transition states that favor cyclization over competing side reactions [19]. Studies utilizing aqueous diethylamine medium have reported yields ranging from 82% to 96% for rhodanine derivative synthesis [2]. The mechanism involves tandem aldol condensation followed by thia-Michael addition, with the aqueous environment promoting spontaneous precipitation of the product, thereby facilitating easy separation through simple filtration [2]. Deep eutectic solvents have emerged as promising alternatives for solvent-mediated cyclization [23]. L-proline-based deep eutectic solvents have demonstrated exceptional performance, enabling catalyst-free synthesis at moderate temperatures (60°C) with reaction times as short as one hour [23]. These solvents provide unique microenvironments that stabilize intermediates while promoting efficient cyclization through specific solvation effects [23].
Microwave-Assisted Synthesis ProtocolsMicrowave-assisted synthesis has revolutionized the preparation of 5-(4-Dimethylaminobenzylidene)rhodanine derivatives through significant reductions in reaction times and improvements in product yields [4] [7]. The enhanced reaction kinetics observed under microwave irradiation result from selective heating of polar molecules and the generation of molecular-level hot spots that accelerate bond formation and breaking processes [8]. Optimization studies have identified critical parameters for microwave-assisted synthesis, including irradiation power, reaction temperature, and catalyst loading [4]. A comprehensive investigation utilizing alum as catalyst demonstrated that 15 mole percent catalyst loading at 300 watts microwave power for 10 minutes achieved 94% yield, representing a substantial improvement over conventional heating methods that required 2 hours for 78% yield [4]. The microwave-assisted Knoevenagel condensation protocol exhibits remarkable versatility, accommodating both electron-withdrawing and electron-donating substituents on the aromatic aldehyde component [7]. Research findings indicate that electron-withdrawing groups accelerate the reaction, with completion times as short as 4-6 minutes, while electron-donating substituents require slightly longer irradiation periods of 6-8 minutes [13]. Advanced microwave protocols have incorporated one-pot, two-step procedures that combine rhodanine formation with subsequent condensation in a single reaction vessel [9]. These integrated approaches utilize the Holmberg method for initial rhodanine synthesis followed by immediate Knoevenagel condensation under continued microwave irradiation [10]. This strategy eliminates intermediate isolation steps while maintaining high yields and product purity [9].
Purification Strategies and Yield OptimizationThe purification of 5-(4-Dimethylaminobenzylidene)rhodanine requires carefully designed strategies that preserve the integrity of the conjugated system while achieving high purity standards [21]. The compound exhibits moderate solubility in organic solvents such as acetone and methanol, while remaining essentially insoluble in water, which facilitates separation through selective crystallization techniques [5]. Primary purification strategies involve recrystallization from appropriate solvent systems [33]. Methanol has proven particularly effective as a recrystallization solvent, providing crystals with melting points in the range of 285-288°C and purities exceeding 99% [5]. The recrystallization process typically involves dissolution of the crude product in hot methanol followed by controlled cooling to promote nucleation and crystal growth [31]. Column chromatography represents an alternative purification approach for cases where recrystallization proves insufficient [32]. Silica gel columns with ethyl acetate/hexane gradient elution systems have demonstrated effectiveness for separation of 5-(4-Dimethylaminobenzylidene)rhodanine from structurally related impurities [21]. The compound typically elutes at intermediate polarity fractions, allowing efficient separation from both more polar and less polar contaminants [32]. Flash chromatography techniques have been optimized specifically for rhodanine derivative purification [21]. These rapid separation methods utilize higher flow rates and smaller particle size stationary phases to achieve separation in significantly reduced timeframes while maintaining resolution quality [32]. Typical mobile phase compositions include 5% ethyl acetate in hexanes, with the target compound showing characteristic retention behavior [21]. Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [26]. Temperature control emerges as a critical parameter, with optimal yields achieved at temperatures between 80-100°C for conventional heating and 60-80°C for microwave-assisted procedures [4] [27]. Catalyst selection significantly influences yield outcomes, with basic catalysts such as sodium acetate, piperidine, and diammonium hydrogen phosphate providing yields in the 85-95% range [19] [26]. Reaction stoichiometry optimization studies indicate that equimolar ratios of rhodanine to aldehyde provide optimal yields, with excess aldehyde leading to incomplete conversion and excess rhodanine resulting in side product formation [27]. Solvent volume effects demonstrate that concentrated reaction conditions (0.5-1.0 M) favor product formation over hydrolysis and other competing reactions [26].
The implementation of process analytical technology enables real-time monitoring of crystallization processes, allowing optimization of nucleation and growth phases to maximize both yield and crystal quality [31]. In-situ monitoring techniques using focused beam reflectance measurement probes provide valuable insights into particle size distribution and crystallization kinetics [31]. Physical Description Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]
XLogP3 2.9
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 264.03910536 g/mol
Monoisotopic Mass 264.03910536 g/mol
Heavy Atom Count 17
UNII
0SER53Q7RT
GHS Hazard Statements
Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):; H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
536-17-4
Wikipedia
P-dimethylaminobenzalrhodanine
General Manufacturing Information
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-: ACTIVE
Dates
Last modified: 08-15-2023
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